Phenolphthaleinglucuronicacidsodiumsalt
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Overview
Description
Phenolphthaleinglucuronicacidsodiumsalt, also known as Phenolphthalein β-D-glucuronide sodium salt, is a chemical compound with the molecular formula C26H21O10Na and a molecular weight of 516.43 g/mol . It is a β-glucuronidase substrate and is often used in biochemical assays to measure β-glucuronidase activity . This compound is soluble in water and is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthaleinglucuronicacidsodiumsalt is synthesized through the glucuronidation of phenolphthalein. The process involves the reaction of phenolphthalein with glucuronic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glucuronidation reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phenolphthaleinglucuronicacidsodiumsalt undergoes various chemical reactions, including:
Hydrolysis: In the presence of β-glucuronidase, the compound is hydrolyzed to release phenolphthalein and glucuronic acid.
Oxidation and Reduction: The phenolphthalein moiety can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme, typically at physiological pH and temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phenolphthalein and glucuronic acid.
Oxidation: Various oxidized forms of phenolphthalein.
Reduction: Reduced forms of phenolphthalein.
Scientific Research Applications
Phenolphthaleinglucuronicacidsodiumsalt has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure β-glucuronidase activity in various biological samples.
Pharmacology: Employed in drug metabolism studies to investigate the glucuronidation of phenolic compounds.
Environmental Science: Utilized in assays to detect β-glucuronidase activity in environmental samples, indicating the presence of certain bacteria.
Medical Diagnostics: Applied in diagnostic tests to measure enzyme activity in clinical samples.
Mechanism of Action
The primary mechanism of action of Phenolphthaleinglucuronicacidsodiumsalt involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety, releasing phenolphthalein, which can then be detected spectrophotometrically . This reaction is used to measure β-glucuronidase activity in various biological and environmental samples .
Comparison with Similar Compounds
Phenolphthaleinglucuronicacidsodiumsalt is unique due to its specific use as a β-glucuronidase substrate. Similar compounds include:
Phenolphthalein: Used as a pH indicator and laxative.
4-Nitrophenyl β-D-glucuronide: Another β-glucuronidase substrate used in similar assays.
Phenolphthalein bisphosphate tetrasodium salt: Used in biochemical assays for different enzyme activities.
This compound stands out due to its specific application in measuring β-glucuronidase activity, making it a valuable tool in various scientific fields .
Biological Activity
Phenolphthalein glucuronic acid sodium salt, also known as phenolphthalein β-D-glucuronide sodium salt, is a compound widely studied for its biological activity, particularly as a substrate for the enzyme β-glucuronidase. This article delves into its biological properties, mechanisms of action, and applications in research, supported by data tables and relevant case studies.
- Molecular Formula : C26H22O10Na
- Molecular Weight : 516.43 g/mol
- CAS Number : 6820-54-8
Biological Activity
Phenolphthalein glucuronic acid sodium salt serves primarily as a substrate for β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides to release aglycones (the original phenolic compounds). This property is particularly useful in various biochemical assays and studies involving drug metabolism and detoxification processes.
- Substrate Hydrolysis : When phenolphthalein glucuronide is acted upon by β-glucuronidase, it releases phenolphthalein, which can be quantitatively measured. This reaction is crucial for assessing enzyme activity in biological samples.
- pH Dependence : The enzymatic activity of β-glucuronidase is optimal at a pH range of 4.5 to 5.0, which is essential for accurate assay conditions .
Applications in Research
Phenolphthalein glucuronic acid sodium salt has been utilized in various studies:
- Enzyme Activity Assays : It is commonly used to measure β-glucuronidase activity in different biological samples, including liver extracts and urine .
- Drug Metabolism Studies : Researchers have employed this compound to study the metabolism of drugs that undergo glucuronidation, providing insights into pharmacokinetics and toxicology .
Case Studies
-
Detection of Glucuronide Metabolites :
A study demonstrated the use of phenolphthalein glucuronide in detecting metabolites derived from opioids. The hydrolysis efficiency varied significantly depending on the source of β-glucuronidase used (e.g., from Helix pomatia vs. Escherichia coli) . -
Quantitative Analysis of Glucuronic Acid :
Another research focused on developing a sensitive assay for free and conjugated glucuronic acid using phenolphthalein glucuronide as a standard. The method showed high precision with less than 3% deviation in measurements .
Table 1: Comparison of Enzyme Sources for Hydrolysis Efficiency
Enzyme Source | Codeine Recovery (%) | Morphine Recovery (%) |
---|---|---|
Patella vulgata | 21 | 64 |
Helix pomatia | 11 | 35 |
Escherichia coli | 9 | 9 |
Table 2: Optimal Conditions for β-Glucuronidase Activity
Parameter | Optimal Value |
---|---|
pH | 4.5 - 5.0 |
Temperature | 37 °C |
Substrate Concentration | Varies (assay-specific) |
Properties
Molecular Formula |
C26H21NaO10 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
sodium;4-[3-oxo-1-[4-[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoyl]oxyphenyl]-2-benzofuran-1-yl]phenolate |
InChI |
InChI=1S/C26H22O10.Na/c27-13-20(29)21(30)22(31)23(32)25(34)35-17-11-7-15(8-12-17)26(14-5-9-16(28)10-6-14)19-4-2-1-3-18(19)24(33)36-26;/h1-13,20-23,28-32H;/q;+1/p-1/t20-,21+,22-,23-,26?;/m0./s1 |
InChI Key |
NOCRZCQVQRDTAS-JWIBQNAXSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)C(C(C(C(C=O)O)O)O)O.[Na+] |
Origin of Product |
United States |
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